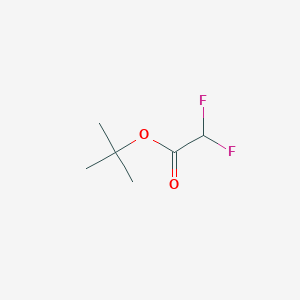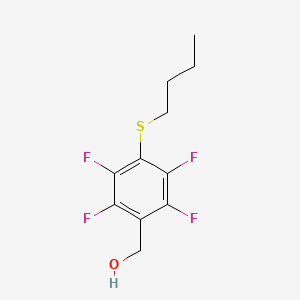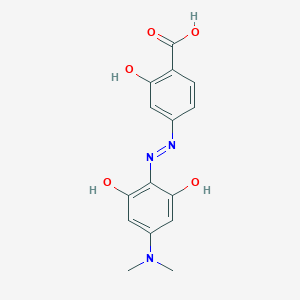
4-(4-Fluoro-2-hydroxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-2-hydroxyphenyl)picolinic acid, or 4-FHPPA for short, is a fluorinated picolinic acid derivative that has been studied for its potential applications in scientific research. 4-FHPPA has a wide variety of applications, ranging from its use as a fluorescent label in biochemical assays to its potential use as a therapeutic agent.
作用机制
The exact mechanism of action of 4-FHPPA is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are important mediators of inflammation, and by inhibiting the production of these molecules, 4-FHPPA may be able to reduce inflammation. Additionally, 4-FHPPA may also act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 4-FHPPA may be able to induce the expression of genes involved in apoptosis, or programmed cell death, which may explain its anti-cancer properties.
Biochemical and Physiological Effects
4-FHPPA has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-FHPPA is able to inhibit the production of prostaglandins, which in turn reduces inflammation. Additionally, 4-FHPPA has been found to inhibit the activity of HDAC, which can lead to the induction of apoptosis in cancer cells. In vivo studies have demonstrated that 4-FHPPA is able to reduce inflammation in mouse models of colitis, and that it is able to reduce tumor growth in mouse models of prostate cancer.
实验室实验的优点和局限性
4-FHPPA has a number of advantages and limitations for lab experiments. One advantage of 4-FHPPA is that it is relatively easy to synthesize and use in a variety of assays. Additionally, 4-FHPPA is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to the use of 4-FHPPA in lab experiments. For example, it has been found to be toxic at high concentrations, and it can be difficult to accurately measure its concentration in solution.
未来方向
There are a number of potential future directions for the use of 4-FHPPA. One potential application is its use as an imaging agent, as its fluorescent properties make it an ideal candidate for imaging applications. Additionally, 4-FHPPA could be explored further for its potential use as a therapeutic agent, as its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of various diseases. Additionally, further research could be done to better understand the mechanism of action of 4-FHPPA, as this could lead to the development of more effective therapeutic agents. Finally, 4-FHPPA could also be explored as a potential biomarker, as its fluorescent properties make it an ideal candidate for the detection of various diseases.
合成方法
The synthesis of 4-FHPPA is relatively straightforward and can be achieved via the reaction of 4-fluoro-2-hydroxyphenylacetic acid and picolinic acid. The reaction is carried out in aqueous solution, and the resulting product is a white crystalline powder with a melting point of approximately 125°C. The reaction can be carried out in a variety of solvents, including dimethyl sulfoxide, dimethylformamide, and acetonitrile.
科学研究应用
4-FHPPA has a wide variety of applications in scientific research. It has been used as a fluorescent label in biochemical assays, such as in the detection of DNA and protein targets. It has also been used as a fluorescent dye for imaging applications, such as in cell culture and in vivo imaging. Additionally, 4-FHPPA has been investigated for its potential use as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
4-(4-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-1-2-9(11(15)6-8)7-3-4-14-10(5-7)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKDQUVQLUWWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-2-hydroxyphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)


![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)





